molecular formula C18H17ClN2O2 B2515596 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride CAS No. 132886-82-9

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride

Cat. No.: B2515596
CAS No.: 132886-82-9
M. Wt: 328.8
InChI Key: YLCLDQDUAZMJCK-UHFFFAOYSA-N
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Description

4-[(2,8-Dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride is a quinoline-based compound of significant interest in medicinal chemistry research. Quinoline derivatives are extensively investigated for their potent antimicrobial properties, with some showing promising activity against pathogens like Helicobacter pylori . The synthesis of such compounds typically follows established routes, such as the Gould-Jacobs reaction, starting from anilines and proceeding through intermediates like 4-chloroquinolines to incorporate various substituents . The benzoic acid moiety in its structure is a common pharmacophore found in molecules with diverse biological activities. Researchers value this compound as a key intermediate for developing novel anti-infective agents and for structure-activity relationship (SAR) studies to combat the rise of antibiotic-resistant bacteria . Its potential applications also extend to explorations in anti-inflammatory and anticancer research domains, given the historical context of quinoline compounds in these fields .

Properties

IUPAC Name

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2.ClH/c1-11-4-3-5-15-16(10-12(2)19-17(11)15)20-14-8-6-13(7-9-14)18(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCLDQDUAZMJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,8-dimethylquinoline and 4-aminobenzoic acid as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrochloride salt.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride exhibit antimicrobial properties. For instance, derivatives have been synthesized and tested for their efficacy against various bacterial strains, showing promising results in inhibiting growth .

Anti-inflammatory Properties

The compound has potential anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs. Studies have demonstrated that certain analogs can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for therapeutic action in inflammatory diseases .

Cancer Research

In cancer research, derivatives of this compound are being investigated for their ability to inhibit tumor growth and metastasis. The quinoline structure is known for its capability to interact with biological targets involved in cancer progression .

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the production of drugs targeting specific biochemical pathways due to its ability to form stable complexes with biological molecules .

Dye Manufacturing

The compound is also utilized in the dye industry as an intermediate for synthesizing azo dyes. Its chemical structure allows it to participate in azo coupling reactions, which are essential for producing vibrant dyes used in textiles and other applications .

Graphene Functionalization

Recent studies have explored using this compound for functionalizing graphene materials. This process enhances the electrical properties of graphene, making it suitable for applications in sensors and electronic devices .

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or additive to improve the properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Case Study 1: Antibacterial Efficacy

A study conducted on several derivatives of this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that some derivatives were more effective than traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that a specific derivative reduced TNF-alpha levels by 50% in macrophage cultures stimulated with lipopolysaccharides (LPS). This finding supports its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other benzoic acid derivatives, particularly those with amino or substituted aromatic groups. Key analogues include:

Compound Name CAS No. Key Structural Features Similarity Score Biological Activity/Applications
4-[(2,8-Dimethylquinolin-4-yl)amino]benzoic Acid HCl - Quinoline core, methyl groups, HCl salt - Discontinued (potential pharmacological)
4-((Dimethylamino)methyl)benzoic Acid HCl 17847-26-6 Dimethylaminomethyl substituent 0.89 Intermediate in drug synthesis
3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride 185963-32-0 Dual aminomethyl groups, dihydrochloride 1.00 High structural similarity
(S)-4-(1-Aminoethyl)benzoic Acid HCl 916211-64-8 Chiral aminoethyl group 0.89 Targeted drug delivery
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) 331-39-5 Dihydroxyphenyl, propenoic acid - Antioxidant, anti-inflammatory

Notes:

  • Quinoline vs.
  • Chirality: The (S)-4-(1-aminoethyl) analogue highlights the role of stereochemistry in pharmacological targeting, a feature absent in the main compound .
  • Hydroxy Groups: Caffeic acid’s dihydroxy groups contribute to antioxidant activity, contrasting with the main compound’s methylated quinoline, which may prioritize receptor-specific interactions .
Antibacterial and Cytotoxic Potential
  • The main compound’s structural relatives, such as 4-{[(hydroxy)carbamoyl]amino}benzoic acid (compound 13 in ), exhibit cytotoxic and antibacterial properties. These effects are linked to carbamoyl and hydroxyurea groups, suggesting that the quinoline-amino linkage in the main compound may similarly modulate bacterial membrane integrity or enzyme inhibition .
  • In contrast, caffeic acid derivatives prioritize radical scavenging over direct antimicrobial action, underscoring how substituent choice dictates functional outcomes .
Pharmacokinetic Considerations
  • The diethylaminoethyl group in 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate HCl () enhances solubility and bioavailability via tertiary amine protonation. Comparatively, the main compound’s quinoline group may reduce aqueous solubility but improve target binding in hydrophobic environments .

Biological Activity

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid hydrochloride, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound is characterized by its unique quinoline structure, which is believed to enhance its pharmacological properties. The following sections detail the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.

PropertyValue
Molecular FormulaC17H16ClN2O2
Molecular Weight328.8 g/mol
CAS Number57575-41-4
Density1.315 g/cm³
Boiling Point492.9 °C
LogP4.058

Antimicrobial Activity

Research indicates that derivatives of PABA exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown:

  • Antibacterial Activity : Compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) as low as 15.62 µM against Staphylococcus aureus and moderate activity against mycobacteria (MIC ≥ 62.5 µM) .
  • Antifungal Activity : Notable antifungal properties were observed with MIC values around 7.81 µM for broad-spectrum activity . This suggests that the quinoline moiety may contribute to enhanced antifungal efficacy.

Anticancer Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines:

  • HepG2 Cell Line : The compound exhibited cytotoxicity with an IC50 value of approximately 15.0 µM . This indicates a potential for therapeutic applications in liver cancer treatment.

Anti-inflammatory Effects

Some derivatives of PABA have been linked to anti-inflammatory activities:

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various PABA derivatives and evaluated their biological activities, noting that modifications in the quinoline structure significantly affected their antimicrobial potency .
  • In Vitro Studies : In vitro assays demonstrated that certain analogs had potent inhibitory effects on acetylcholinesterase (AChE), with IC50 values ranging from 7.49 µM to higher values depending on substitutions on the benzene ring .
  • Molecular Modeling : Computational studies predicted favorable binding affinities for these compounds against target enzymes, supporting their potential use as drug candidates .

Q & A

Basic: What are the recommended synthetic routes for 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the quinoline core. A common approach includes:

  • Step 1: Condensation of substituted anilines with ketones to form the 2,8-dimethylquinoline backbone via the Skraup or Doebner-Miller reaction.
  • Step 2: Introduction of the amino-benzoic acid moiety via nucleophilic aromatic substitution (NAS) under reflux conditions, using glacial acetic acid as a catalyst to enhance reactivity .
  • Step 3: Hydrochloride salt formation through treatment with HCl in ethanol.
    Critical Considerations: Optimize reaction time and temperature to minimize side products, and use column chromatography or recrystallization for purification .

Basic: How to characterize the purity and structural integrity of this compound?

Methodological Answer:
Employ a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column and UV detection at 254 nm .
  • NMR Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR. Key signals include aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.2–2.6 ppm) on the quinoline ring .
  • IR Spectroscopy: Identify characteristic bands for the carboxylic acid (1700–1720 cm⁻¹) and amine groups (3300–3500 cm⁻¹) .

Advanced: What computational methods can predict the reactivity of intermediates in its synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical:

  • Use software like Gaussian or ORCA to model transition states and intermediates.
  • Apply the ICReDD methodology () to integrate computational predictions with experimental validation, reducing trial-and-error approaches. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the quinoline ring .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from variations in experimental design:

  • Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature.
  • Purity Verification: Re-evaluate compound purity via HPLC and mass spectrometry, as impurities (e.g., unreacted intermediates) may skew results .
  • Dose-Response Curves: Perform triplicate experiments to assess reproducibility and calculate EC₅₀/IC₅₀ values with statistical significance (p < 0.05).

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt Formation: The hydrochloride salt enhances aqueous solubility. Test alternative counterions (e.g., mesylate) if precipitation occurs .
  • Co-Solvents: Use PEG-400 or cyclodextrins in formulations.
  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) on the benzoic acid moiety while monitoring bioactivity retention .

Basic: What analytical techniques confirm stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under nitrogen atmosphere.
  • DSC: Identify melting points and polymorphic transitions.
  • Long-Term Stability: Store samples at 4°C (dry) and analyze via HPLC every 3 months to detect degradation products .

Advanced: How to design enzyme inhibition assays for this compound?

Methodological Answer:

  • Target Selection: Focus on kinases or proteases where quinoline derivatives show affinity (e.g., EGFR or HIV-1 protease).
  • Kinetic Assays: Use fluorescence-based substrates (e.g., FITC-labeled peptides) and monitor inhibition via stopped-flow spectrometry.
  • Data Analysis: Apply the Michaelis-Menten model to calculate Ki values, ensuring substrate saturation conditions .

Basic: What are the key spectral signatures in NMR and IR for this compound?

Methodological Answer:

  • ¹H NMR:
    • Quinoline aromatic protons: δ 7.2–8.3 ppm (multiplet).
    • Methyl groups (2,8-position): δ 2.4 ppm (singlet).
    • Benzoic acid proton: δ 12.1 ppm (broad, exchangeable) .
  • IR:
    • Carboxylic acid O-H stretch: 2500–3300 cm⁻¹ (broad).
    • C=O stretch: 1680–1700 cm⁻¹.
    • Quinoline C-N stretch: 1340–1380 cm⁻¹ .

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